3-Acetamido-2-methylpropanoic acid
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Overview
Description
3-Acetamido-2-methylpropanoic acid is an organic compound with the molecular formula C6H11NO3 It is a derivative of propanoic acid, featuring an acetamido group and a methyl group attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-acetamido-2-methylpropanoic acid can be achieved through several methods. One common approach involves the acylation of 2-methylpropanoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product after purification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. For instance, the hydrolysis of nitriles or the carboxylation of Grignard reagents can be employed to produce carboxylic acids, including this compound .
Chemical Reactions Analysis
Types of Reactions: 3-Acetamido-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the acetamido group to an amine.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
3-Acetamido-2-methylpropanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme-substrate interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 3-acetamido-2-methylpropanoic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound can participate in various biochemical pathways, affecting cellular processes and metabolic functions .
Comparison with Similar Compounds
- 3-Acetamido-2-methylbutanoic acid
- 3-Acetamido-2-methylpentanoic acid
- 3-Acetamido-2-methylhexanoic acid
Comparison: 3-Acetamido-2-methylpropanoic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and interaction profiles with enzymes and other molecular targets. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C6H11NO3 |
---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
3-acetamido-2-methylpropanoic acid |
InChI |
InChI=1S/C6H11NO3/c1-4(6(9)10)3-7-5(2)8/h4H,3H2,1-2H3,(H,7,8)(H,9,10) |
InChI Key |
DBKNTBMBKSLJRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=O)C)C(=O)O |
Origin of Product |
United States |
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